3-Amino-6-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-4-ol
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Overview
Description
3-Amino-6-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound with a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methoxy-6-methyl-1,3,5-triazine with suitable reagents to form the desired tetrahydroquinoline structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-4-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological and chemical properties depending on the specific functional groups introduced .
Scientific Research Applications
3-Amino-6-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-4-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-6-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-6-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-4-ol include:
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-amino-6-methoxy-1-methyl-3,4-dihydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C11H16N2O2/c1-13-6-9(12)11(14)8-5-7(15-2)3-4-10(8)13/h3-5,9,11,14H,6,12H2,1-2H3 |
InChI Key |
VJESFHFBGDPNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C2=C1C=CC(=C2)OC)O)N |
Origin of Product |
United States |
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